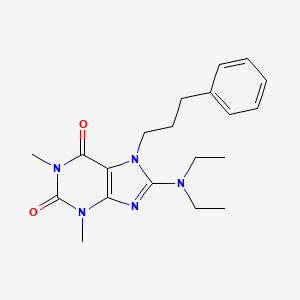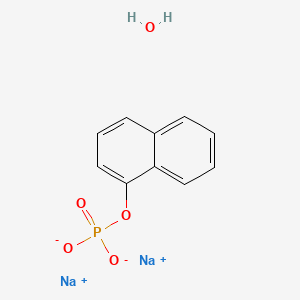
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine is a chemical compound with the CAS Number: 1285634-41-4 . It has a molecular weight of 266.38 . The IUPAC name for this compound is N1,N~1~-bis (2-methoxyethyl)-3-phenyl-1,2-propanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine is 1S/C15H26N2O2/c1-18-10-8-17 (9-11-19-2)13-15 (16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine is a liquid at room temperature . It has a molecular weight of 266.38 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Polymer and Materials Science
Polymer Synthesis and Properties : The synthesis of polyphenylenevinylene with a triarylamine pendant group demonstrates the compound's role in facilitating polymer preparation and enhancing its redox properties, contributing to the development of high-spin organic polymers with solvent-solubility and film formability (Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007). Further studies have explored the electrochemical and magnetic properties of polymers derived from similar amines, revealing their potential in creating materials with specific electronic and magnetic characteristics (T. Michinobu, E. Tsuchida, H. Nishide, 2000).
Memory Devices : Research into ferrocene-terminated hyperbranched polyimide illustrates the application of amine-based compounds in the development of memory devices, showcasing the influence of these materials on electrical conductivity and nonvolatile memory characteristics (Haiwei Tan et al., 2017).
2. Chemical Synthesis and Catalysis
- Molecular Design for Magnetic Properties : Studies on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges highlight the role of amines in designing molecules with specific magnetic and electronic properties, contributing to the understanding of intervalence charge-transfer (IVCT) and mixed-valence phenomena (S. Barlow et al., 2005).
3. Organic Chemistry and Molecular Engineering
- Synthesis of Oligonucleotide Glycoconjugates : The development of oligonucleotide glycoconjugates bearing diverse glycosyl groups showcases the utility of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite, a compound related to the target amine, in advancing synthetic methodologies for biomolecular engineering (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).
4. Environmental Science and Dye Treatment
Nanofiltration Membrane Development : Research into novel sulfonated thin-film composite nanofiltration membranes with improved water flux demonstrates the application of sulfonated aromatic diamine monomers in treating dye solutions, highlighting the compound's relevance in environmental science and technology (Yang Liu et al., 2012).
Corrosion Inhibition : The study on corrosion control of mild steel using specific triazole derivatives emphasizes the importance of organic compounds, including those related to amines, in protecting metals from corrosion, particularly in acidic environments (F. Bentiss et al., 2009).
Safety and Hazards
The safety information for (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine includes several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound has been assigned the signal word "Danger" .
Eigenschaften
IUPAC Name |
1-N,1-N-bis(2-methoxyethyl)-3-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-18-10-8-17(9-11-19-2)13-15(16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXYPMLBMCSUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine | |
CAS RN |
1285634-41-4 |
Source


|
| Record name | (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)

![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)


![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)
![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2895740.png)
